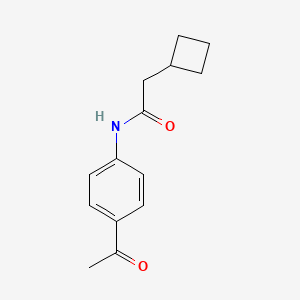

N-(4-acetylphenyl)-2-cyclobutylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

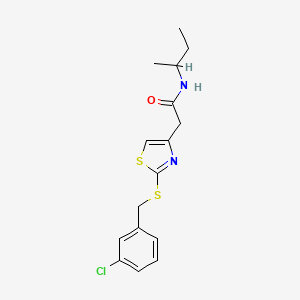

“N-(4-acetylphenyl)-2-cyclobutylacetamide” is likely to be an organic compound consisting of a cyclobutyl group (a ring of four carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) which is further connected to a 4-acetylphenyl group (a phenyl ring with an acetyl group at the 4th position) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl compound with 4-acetylphenylacetamide. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutyl ring attached to an acetamide group, which is further connected to a 4-acetylphenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, phenyl groups, and cyclobutyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Applications De Recherche Scientifique

Chemical Synthesis and Pharmacological Applications

N-(4-acetylphenyl)-2-cyclobutylacetamide and its derivatives have been explored in various chemical syntheses and pharmacological studies, demonstrating diverse applications in the field of medicinal chemistry and drug discovery.

Heterocyclic Synthesis

The compound has been utilized in heterocyclic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Such reactions are integral in the synthesis of various heterocyclic compounds, which are often pivotal in the development of pharmaceutical agents. In one instance, the cycloaddition of 3-(4-acetylphenyl)sydnone led to the formation of compounds with potential biological significance (Hunnur, Latthe, & Badami, 2005).

Bioactive Metabolite Formation

The compound plays a role in the metabolic pathways leading to the formation of bioactive metabolites. For instance, it is involved in the conjugation processes in the brain and spinal cord, forming potent TRPV1 agonists like N-arachidonoylphenolamine (AM404). This metabolite has implications in the modulation of pain and thermoregulatory pathways (Högestätt et al., 2005).

Antitumor Activity

Certain analogues of N-acetyl-4-S-cysteaminylphenol, structurally related to this compound, have shown promising anti-melanoma activity. The modifications in the acyl portion of the amide of these analogues have led to increased cytotoxicity against various melanoma cell lines, indicating potential applications in cancer therapy (Lant et al., 2001).

Pharmacological Applications

The acetylated variant of the amino acid L-cysteine, N-acetylcysteine, has wide-ranging clinical applications, including as an antidote for acetaminophen overdose and as a treatment for various disorders such as chronic obstructive pulmonary disease, infertility, and potentially as a cancer chemopreventive (Millea, 2009).

Synthetic and Medicinal Chemistry

The compound and its derivatives have been explored in synthetic and medicinal chemistry for the development of new therapeutic agents. The synthesis of novel 2-aminothiophene derivatives using the compound as a precursor, their molecular modeling, and their evaluation as antitumor agents against human tumor cell lines have been reported, showcasing the compound's role in drug development (Khalifa & Algothami, 2020).

In Vitro Biological Evaluation

The compound and its complexes have been evaluated for their antibacterial and cytotoxic activities in vitro. For instance, gold(I) triazenide complexes derived from the compound showed significant antiproliferative effects and high antibacterial activity against specific bacterial strains (Tizotti et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-cyclobutylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXLUJBWYSQDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)